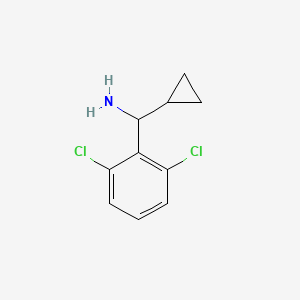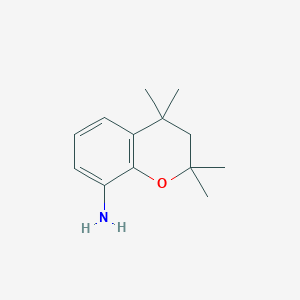![molecular formula C23H32O3 B12523611 3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol CAS No. 666746-85-6](/img/structure/B12523611.png)
3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,5’-Dimethyl-4-(2-methyloctan-2-yl)[1,1’-biphenyl]-2,4’,6-triol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core substituted with dimethyl and methyloctan groups, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-4-(2-methyloctan-2-yl)[1,1’-biphenyl]-2,4’,6-triol typically involves multiple steps, starting with the preparation of the biphenyl core. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3’,5’-Dimethyl-4-(2-methyloctan-2-yl)[1,1’-biphenyl]-2,4’,6-triol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the biphenyl core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
科学研究应用
3’,5’-Dimethyl-4-(2-methyloctan-2-yl)[1,1’-biphenyl]-2,4’,6-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential neuroprotective properties in vitro and in vivo.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism by which 3’,5’-Dimethyl-4-(2-methyloctan-2-yl)[1,1’-biphenyl]-2,4’,6-triol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its neuroprotective properties may be attributed to its ability to modulate oxidative stress and inflammation pathways .
相似化合物的比较
Similar Compounds
4’-[(1,7’-Dimethyl-2’-propyl-1H,1’H-2,5’-biphenyl-2-yl)methyl]biphenyl-2-carboxylic acid: A structural analog with similar biphenyl core but different substituents.
1,1-Dimethylheptyl-11-hydroxy-tetrahydrocannabinol: Another compound with a similar methyloctan group but different core structure.
Uniqueness
3’,5’-Dimethyl-4-(2-methyloctan-2-yl)[1,1’-biphenyl]-2,4’,6-triol stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its potential neuroprotective effects and applications in material science highlight its versatility and importance in research .
属性
CAS 编号 |
666746-85-6 |
|---|---|
分子式 |
C23H32O3 |
分子量 |
356.5 g/mol |
IUPAC 名称 |
2-(4-hydroxy-3,5-dimethylphenyl)-5-(2-methyloctan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C23H32O3/c1-6-7-8-9-10-23(4,5)18-13-19(24)21(20(25)14-18)17-11-15(2)22(26)16(3)12-17/h11-14,24-26H,6-10H2,1-5H3 |
InChI 键 |
HJGOJVWWLAEXLE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)O)C2=CC(=C(C(=C2)C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


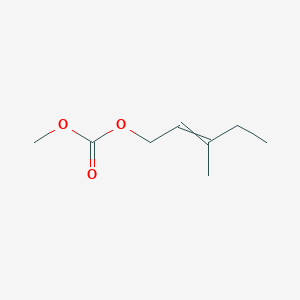
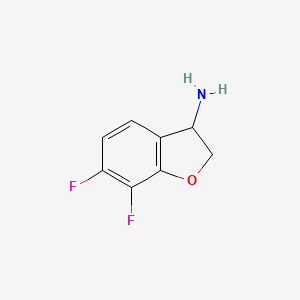
![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)


![1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one](/img/structure/B12523570.png)
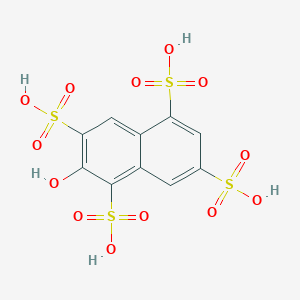
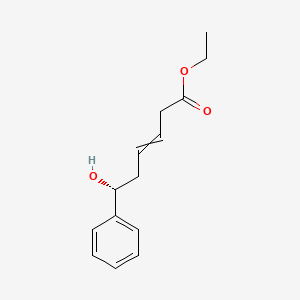
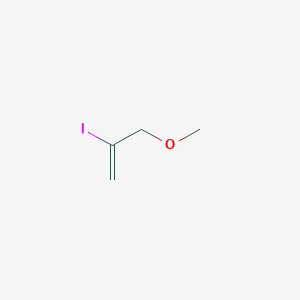
![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523620.png)
